molecular formula C23H16BrNO4S B2882011 6-bromo-1-(2-oxo-2-phenylethyl)-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 1923127-07-4

6-bromo-1-(2-oxo-2-phenylethyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2882011
CAS No.: 1923127-07-4
M. Wt: 482.35
InChI Key: AAJOYCINARFXAD-UHFFFAOYSA-N
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Description

6-Bromo-1-(2-oxo-2-phenylethyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a complex organic compound characterized by its bromine, phenyl, and sulfonyl groups. This compound belongs to the quinoline family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the recycling of reagents and solvents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide.

  • Substitution: The phenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Bromide Compounds: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 6-Bromoquinoline: Similar structure but lacks the phenylsulfonyl and 2-oxo-2-phenylethyl groups.

  • Quinoline-3-sulfonic Acid: Similar to the target compound but without the bromine atom.

  • 2-Oxo-2-phenylethyl Quinoline Derivatives: Similar core structure with variations in substituents.

Uniqueness: The presence of both the bromine atom and the phenylsulfonyl group in this compound makes it unique compared to other quinoline derivatives. These functional groups can significantly influence the compound's chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of 6-bromo-1-(2-oxo-2-phenylethyl)-3-(phenylsulfonyl)quinolin-4(1H)-one, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

3-(benzenesulfonyl)-6-bromo-1-phenacylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO4S/c24-17-11-12-20-19(13-17)23(27)22(30(28,29)18-9-5-2-6-10-18)15-25(20)14-21(26)16-7-3-1-4-8-16/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJOYCINARFXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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